5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol
Description
5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-methoxyphenoxy group at position 5 and a 5-ethoxy-2-hydroxyphenyl group at position 2. Its molecular formula is C₂₀H₁₉N₂O₄, with a molecular weight of 351.38 g/mol. The ethoxy and methoxy substituents influence its solubility, hydrophobicity, and binding affinity to biological targets .
Properties
IUPAC Name |
5-ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-14-7-8-16(17(22)10-14)19-18(11-20-12-21-19)25-15-6-4-5-13(9-15)23-2/h4-12,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBCGTPBZYEFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidinyl and phenol intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: pyrimidine derivatives , pyrazole analogs , and positional isomers . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Pyrimidine Derivatives
- AP-NP: Replacing the 3-methoxyphenoxy group with a naphthalen-2-yl group increases hydrophobicity (logP = 4.1 vs. 3.5 for the target compound), enhancing membrane permeability but reducing aqueous solubility. AP-NP exhibited the strongest binding to hACE2-S (ΔG = -9.8 kcal/mol) due to π-π stacking with the naphthyl group .
- AP-3-OMe-Ph : Shares the 3-methoxyphenyl substituent but lacks the ethoxy group. The absence of the ethoxy moiety reduces steric bulk, leading to weaker binding (ΔG = -8.2 kcal/mol) compared to AP-NP .
Pyrazole Analogs
Positional Isomers
Research Findings and Implications
Substituent Effects: The 3-methoxyphenoxy group in the target compound provides moderate hydrophobicity (logP ≈ 3.5) and enables π-π interactions with aromatic residues in protein targets. The ethoxy group at position 5 of the phenol ring enhances solubility compared to methyl or hydrogen substituents .
AP-NP’s superior activity (ΔG = -9.8 kcal/mol) underscores the trade-off between hydrophobicity and specificity .
Biological Activity
5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 312.36 g/mol. The structure features an ethoxy group, a pyrimidine ring, and a methoxyphenoxy moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the pyrimidine ring is particularly significant as it has been associated with various enzymatic interactions.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrimidine derivatives. For instance, compounds bearing pyrimidine rings have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.2 | Apoptosis induction |
| Compound B | MCF-7 | 12.4 | Cell cycle arrest |
| 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol | Jurkat | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented, suggesting that 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol may also exhibit such effects. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
- Study on Anticancer Properties : A recent study investigated the effects of various pyrimidine derivatives on cancer cell lines, revealing that modifications in the phenolic structure significantly impacted cytotoxicity. The study highlighted that introducing methoxy groups enhanced activity against certain cancer types.
- Antimicrobial Evaluation : In another study focusing on antimicrobial efficacy, derivatives similar to 5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol were tested against Gram-positive and Gram-negative bacteria. Results indicated promising inhibition zones, suggesting potential for further development as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
